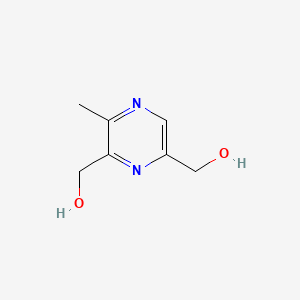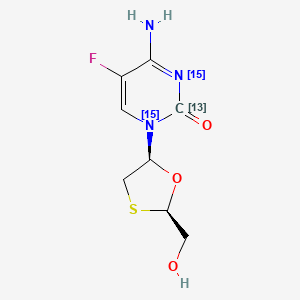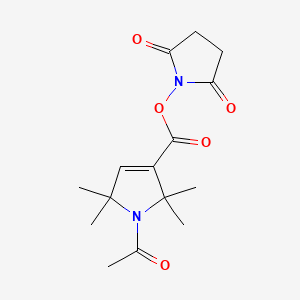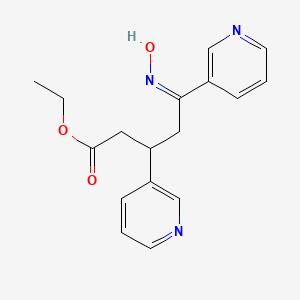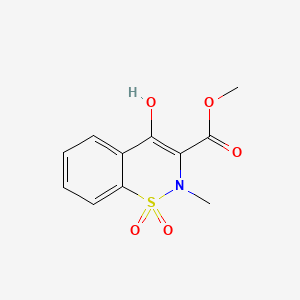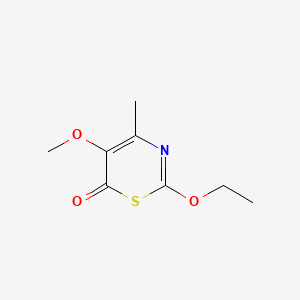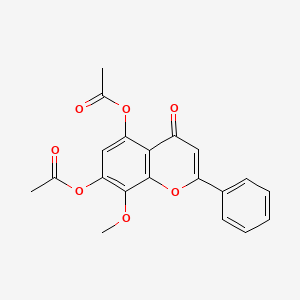
5,7-二乙酰氧基-8-甲氧基黄酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Diacetoxy-8-methoxyflavone is a natural product that can be isolated from plants of the Scutellaria genus. It is known for its inhibitory activity on cAMP phosphodiesterase (cAMP-PDE), making it a compound of interest in various scientific research fields .
科学研究应用
5,7-Diacetoxy-8-methoxyflavone has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibitory effects on cAMP phosphodiesterase.
Biology: The compound’s inhibitory activity on cAMP-PDE makes it useful in studying cellular signaling pathways.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of pharmaceuticals and nutraceuticals
作用机制
5,7-Diacetoxy-8-methoxyflavone is a natural product that can be isolated from plants of the Scutellaria genus . This compound has been found to exhibit inhibitory activity against cAMP phosphodiesterase .
Target of Action
The primary target of 5,7-Diacetoxy-8-methoxyflavone is cAMP phosphodiesterase . This enzyme plays a crucial role in cellular signal transduction by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in many biological processes.
Mode of Action
5,7-Diacetoxy-8-methoxyflavone interacts with cAMP phosphodiesterase, inhibiting its activity . This inhibition prevents the enzyme from breaking down cAMP, leading to an increase in intracellular cAMP levels.
Pharmacokinetics
It’s known that the compound’s bioavailability may be influenced by its lipophilicity .
生化分析
Biochemical Properties
5,7-Diacetoxy-8-methoxyflavone interacts with cAMP phosphodiesterase (cAMP-PDE), an enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) . By inhibiting cAMP-PDE, 5,7-Diacetoxy-8-methoxyflavone can potentially influence various biochemical reactions mediated by cAMP.
Cellular Effects
Given its inhibitory activity on cAMP-PDE, it may influence cell function by modulating cAMP-dependent signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
5,7-Diacetoxy-8-methoxyflavone exerts its effects at the molecular level primarily through its interaction with cAMP-PDE. By inhibiting this enzyme, it can increase the intracellular levels of cAMP, thereby influencing various cellular processes regulated by cAMP .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Diacetoxy-8-methoxyflavone typically involves the acetylation of 5,7-dihydroxy-8-methoxyflavone (wogonin). The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods:
化学反应分析
Types of Reactions: 5,7-Diacetoxy-8-methoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the flavone structure.
Substitution: Substitution reactions can occur at the acetoxy or methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines (NH2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes .
相似化合物的比较
Wogonin: 5,7-Dihydroxy-8-methoxyflavone, the parent compound of 5,7-Diacetoxy-8-methoxyflavone.
Baicalein: Another flavone from Scutellaria baicalensis with similar biological activities.
Apigenin: A flavone with anti-inflammatory and anticancer properties.
Uniqueness: 5,7-Diacetoxy-8-methoxyflavone is unique due to its specific acetylation pattern, which enhances its inhibitory activity on cAMP phosphodiesterase compared to its parent compound, wogonin .
属性
IUPAC Name |
(7-acetyloxy-8-methoxy-4-oxo-2-phenylchromen-5-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-11(21)25-16-10-17(26-12(2)22)19(24-3)20-18(16)14(23)9-15(27-20)13-7-5-4-6-8-13/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPVJYIDQFOAJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC=CC=C3)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745399 |
Source


|
| Record name | 8-Methoxy-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23246-80-2 |
Source


|
| Record name | 8-Methoxy-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
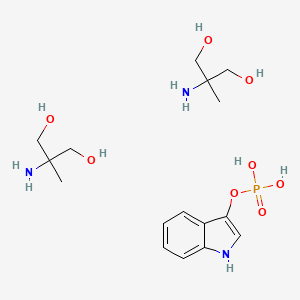

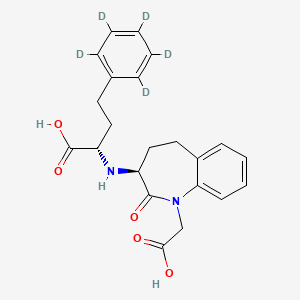

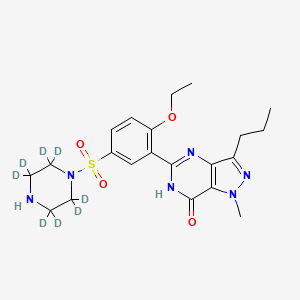
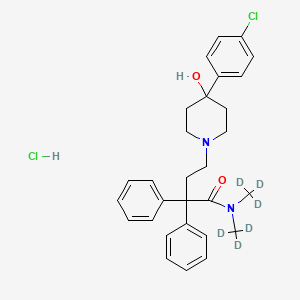
![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)
